(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
“(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a synthetic organic compound featuring a methanone core linked to a 2-chlorophenyl group and a 3-(methylsulfonyl)-substituted pyrrolidine ring. This structure is typical of bioactive molecules targeting enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs), where the sulfonyl group may modulate binding affinity and selectivity .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(16,17)9-6-7-14(8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDXRAYKOLBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. The presence of the chlorophenyl moiety is believed to enhance the compound's binding affinity to specific receptors involved in cancer cell proliferation and survival.
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspases through both extrinsic and intrinsic pathways. This dual mechanism suggests its potential for selective cytotoxicity against various cancer cell lines.
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.2 | Apoptosis induction |
| HT-29 | 0.1 | Mitochondrial stress |
| MCF-7 | 0.2 | Caspase activation |
Neuroprotective Effects
The compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Mechanism : Similar compounds have been shown to inhibit inflammatory responses in microglial cells, which are implicated in neurodegeneration. The inhibition of pro-inflammatory cytokines and the NF-kB signaling pathway is crucial in this context.
Synthesis and Mechanism of Action
The synthesis of (2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 3-(methylsulfonyl)pyrrolidine under controlled conditions, often utilizing triethylamine as a base. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Neuroinflammation Model
In studies focused on neuroinflammation, this compound demonstrated significant effects in reducing inflammatory markers in cellular models, suggesting its utility in developing therapies for neurodegenerative diseases.
Cancer Cell Lines
In vitro studies have shown that this compound can effectively target various cancer cell lines, leading to reduced viability and increased apoptosis rates, thereby highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the aryl group, heterocycle, and substituents. Key examples include:
Key Observations :
- Aryl Group Impact : The 2-chlorophenyl group in the target compound offers a balance of steric hindrance and electron-withdrawing effects compared to bulkier naphthalenyl groups (e.g., 4-chloronaphthalenyl in ) or electron-deficient fluorophenyl derivatives .
- Heterocycle Differences : Pyrrolidine with a sulfonyl group provides rigidity and polarity, contrasting with indole (π-π stacking capability) or pyrazole (planar aromaticity) in analogues .
Physicochemical Properties
Analysis :
Biological Activity
(2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features a chlorophenyl group and a pyrrolidine ring substituted with a methylsulfonyl group. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorophenyl group may enhance binding affinity, while the methylsulfonyl moiety could play a role in enzyme inhibition.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various derivatives of pyrrolidine compounds. The results indicated that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that substituents on the phenyl ring significantly influenced antibacterial potency .
Anticancer Activity
In vitro studies have been conducted to evaluate the anticancer potential of this compound. It was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings revealed that this compound exhibited IC50 values lower than those of established anticancer drugs like doxorubicin, indicating its potential as an effective anticancer agent .
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal examined the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its potential for further development as an anticancer therapeutic .
- Antimicrobial Testing : Another investigation focused on the compound's antimicrobial properties against multi-drug resistant strains. The study concluded that the compound exhibited promising activity, warranting further exploration into its use as an alternative treatment for resistant infections .
Data Summary Table
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (2-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) is critical. For example, XRD can resolve crystal structure ambiguities, as demonstrated in studies of structurally related chlorophenyl methanones . NMR (¹H and ¹³C) should prioritize solvent selection (e.g., deuterated DMSO) to minimize signal splitting caused by the sulfonyl group. FTIR helps confirm functional groups like the carbonyl (C=O) and sulfonyl (SO₂) moieties.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous pyrrolidinyl methanones, which mandate fume hood use, nitrile gloves, and full-face shields. For instance, AK Scientific’s SDS for similar compounds emphasizes avoiding inhalation and skin contact, with emergency procedures including immediate rinsing for eye exposure . Store in sealed containers under inert gas to prevent hygroscopic degradation.
Q. How can researchers design initial synthetic routes for this compound?
- Methodological Answer : Start with a retrosynthetic analysis focusing on the pyrrolidine sulfonyl and chlorophenyl ketone moieties. Acylation of 3-(methylsulfonyl)pyrrolidine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) is a plausible route. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization from ethanol/water .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in coupling constants or peak splitting may arise from dynamic rotational isomerism. Use variable-temperature NMR (e.g., 25°C to 80°C) to observe coalescence effects. Cross-validate with computational methods like density functional theory (DFT) to model preferred conformers, as applied in studies of analogous dihydro-1H-pyrazol-1-yl methanones . XRD remains the gold standard for absolute configuration determination.
Q. What strategies optimize synthetic yield when steric hindrance limits acylation efficiency?
- Methodological Answer : Steric effects at the pyrrolidine nitrogen can be mitigated by using bulky base catalysts (e.g., Hünig’s base) to deprotonate intermediates. Alternative coupling reagents like EDC/HOBt in anhydrous DMF may improve amide bond formation. Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction times and temperatures .
Q. How should researchers design experiments to assess this compound’s antimicrobial activity while addressing sample degradation?
- Methodological Answer : Follow protocols from hyperspectral imaging (HSI) studies on organic pollutants, which highlight cooling systems (4°C) to stabilize labile compounds during long-term assays . Use positive controls (e.g., ciprofloxacin) and minimum inhibitory concentration (MIC) tests in triplicate. Address matrix degradation by spiking fresh samples hourly and analyzing degradation products via LC-MS.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to evaluate binding affinity toward target proteins (e.g., bacterial enzymes). Pharmacokinetic parameters (logP, bioavailability) can be modeled using SwissADME or QikProp, incorporating the sulfonyl group’s polarity and the chlorophenyl moiety’s lipophilicity . Validate predictions with in vitro Caco-2 permeability assays.
Q. How can researchers address low sample variability in ecological impact studies?
- Methodological Answer : Expand sample diversity by sourcing wastewater matrices from multiple industrial sites, as limited variability in synthetic mixtures reduces real-world applicability . Use principal component analysis (PCA) to distinguish compound-specific degradation patterns from background noise. Spike environmental samples at ecologically relevant concentrations (e.g., 1–100 ppb) to mimic real exposure scenarios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
